5,8,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2,4,6,10-pentaene-4-carboxylic acid
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Overview
Description
5,8,9,11-tetrazatricyclo[64002,6]dodeca-1(12),2,4,6,10-pentaene-4-carboxylic acid is a complex organic compound characterized by its unique tricyclic structure containing multiple nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2,4,6,10-pentaene-4-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5,8,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2,4,6,10-pentaene-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
5,8,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2,4,6,10-pentaene-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5,8,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2,4,6,10-pentaene-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-f]indazole: Another tricyclic compound with potential biological activities.
2,4,5,10-tetrazatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8,11-pentaene: A structurally related compound with similar properties.
Uniqueness
5,8,9,11-tetrazatricyclo[64002,6]dodeca-1(12),2,4,6,10-pentaene-4-carboxylic acid is unique due to its specific tricyclic structure and the presence of multiple nitrogen atoms, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H6N4O2 |
---|---|
Molecular Weight |
202.17 g/mol |
IUPAC Name |
5,8,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2,4,6,10-pentaene-4-carboxylic acid |
InChI |
InChI=1S/C9H6N4O2/c14-9(15)6-1-5-7(12-6)3-13-8(5)2-10-4-11-13/h1-4H,(H,10,11)(H,14,15) |
InChI Key |
RZXFQSJNNUCOFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C3=CN=CNN3C=C2N=C1C(=O)O |
Origin of Product |
United States |
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